Tertiary Sulfonamide vs. Primary Sulfonamide: Quantified Hydrogen Bond Donor Count and Physicochemical Impact
The target compound (N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide) possesses a single hydrogen bond donor (HBD), the pyrazole N-H, which is one fewer than the two HBDs present in the primary sulfonamide analog 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0). This elimination of the sulfonamide N-H donor is a key structural differentiator that directly reduces the compound's overall polarity and is predicted to increase its octanol-water partition coefficient (logP), thereby enhancing membrane permeability . Quantitatively, the target compound has 2 HBDs versus 3 for the analog, and 5 hydrogen bond acceptors (HBA) versus 5 for the analog .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (Pyrazole N-H) |
| Comparator Or Baseline | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0): 2 HBDs (Pyrazole N-H + Sulfonamide N-H) |
| Quantified Difference | Difference of -1 HBD |
| Conditions | Structural analysis based on chemical formula (Target: C₈H₁₅N₃O₂S; Comparator: C₆H₁₁N₃O₂S) |
Why This Matters
This difference in HBD count directly influences solubility, lipophilicity, and ability to traverse biological membranes, making the target compound a superior choice for designing brain-penetrant or intracellular-targeting molecules where reducing HBD count is a critical medicinal chemistry strategy.
